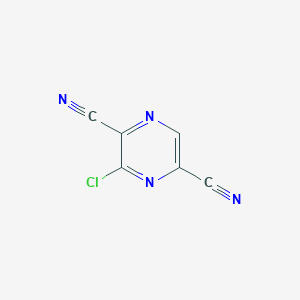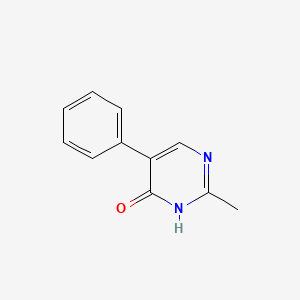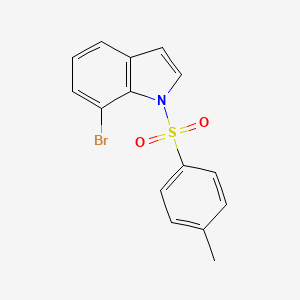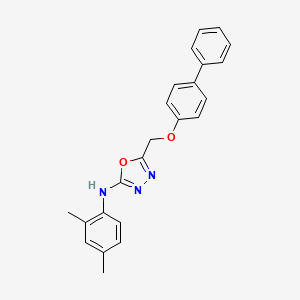![molecular formula C7H7N5OS B12907730 5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-27-4](/img/structure/B12907730.png)
5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one is a heterocyclic compound that features both a pyrimidine and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one typically involves the condensation of 2-aminothiazole with a suitable pyrimidine derivative. One common method involves the reaction of 2-aminothiazole with 4-chloropyrimidine under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine-thiazole derivatives.
Applications De Recherche Scientifique
5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one.
4-Chloropyrimidine: Another precursor used in the synthesis.
5-Amino-2-(thiazol-4-ylamino)pyrimidin-4(1H)-one: A structural isomer with similar properties.
Uniqueness
5-Amino-2-(thiazol-2-ylamino)pyrimidin-4(1H)-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual presence of thiazole and pyrimidine rings makes it a versatile scaffold for drug development and other applications .
Propriétés
Numéro CAS |
77961-27-4 |
|---|---|
Formule moléculaire |
C7H7N5OS |
Poids moléculaire |
209.23 g/mol |
Nom IUPAC |
5-amino-2-(1,3-thiazol-2-ylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H7N5OS/c8-4-3-10-6(11-5(4)13)12-7-9-1-2-14-7/h1-3H,8H2,(H2,9,10,11,12,13) |
Clé InChI |
ZPNSLTPOANIGCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)NC2=NC=C(C(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















